molecular formula C11H18BrNS B13245408 [1-(5-Bromothiophen-2-yl)ethyl](pentan-3-yl)amine

[1-(5-Bromothiophen-2-yl)ethyl](pentan-3-yl)amine

Cat. No.: B13245408
M. Wt: 276.24 g/mol
InChI Key: TUCYCOOZVWQETN-UHFFFAOYSA-N
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Description

1-(5-Bromothiophen-2-yl)ethylamine is a secondary amine featuring a 5-bromothiophene moiety linked to an ethyl group and a branched pentan-3-yl chain. The compound’s synthesis likely involves nucleophilic substitution or coupling reactions between a brominated thiophene precursor and a suitably functionalized amine, as seen in analogous procedures (e.g., alkylation of amines with bromides in acetonitrile) .

Properties

Molecular Formula

C11H18BrNS

Molecular Weight

276.24 g/mol

IUPAC Name

N-[1-(5-bromothiophen-2-yl)ethyl]pentan-3-amine

InChI

InChI=1S/C11H18BrNS/c1-4-9(5-2)13-8(3)10-6-7-11(12)14-10/h6-9,13H,4-5H2,1-3H3

InChI Key

TUCYCOOZVWQETN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC(C)C1=CC=C(S1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromothiophen-2-yl)ethylamine typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Oxidized thiophene derivatives

    Reduction: Reduced bromothiophene derivatives

    Substitution: Substituted thiophene derivatives

Scientific Research Applications

1-(5-Bromothiophen-2-yl)ethylamine: has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 1-(5-Bromothiophen-2-yl)ethylamine is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the precise molecular mechanisms involved .

Comparison with Similar Compounds

Structural Analogs and Key Variations

The following table highlights structural analogs of 1-(5-Bromothiophen-2-yl)ethylamine, emphasizing substituent variations and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
1-(5-Bromothiophen-2-yl)ethylamine C₁₁H₁₈BrNS 276.24 5-Bromothiophen-2-yl, pentan-3-yl Bromine enhances electrophilicity Target
1-(3-Methylthiophen-2-yl)ethylamine C₁₂H₂₁NS 211.36 3-Methylthiophen-2-yl, pentan-3-yl Methyl group increases lipophilicity
(Pentan-3-yl)[1-(pyridin-3-yl)ethyl]amine C₁₂H₂₀N₂ 192.30 Pyridin-3-yl, pentan-3-yl Nitrogen in pyridine alters basicity
(2-Chlorophenyl)methylamine C₁₂H₁₈ClN 211.73 2-Chlorophenyl, pentan-3-yl Chlorine introduces steric hindrance
(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine C₁₆H₁₉NO 241.33 Furan-2-yl, phenyl-but-3-enyl Olefinic chain may enhance rigidity

Key Observations

Pyridine-containing analogs (e.g., (pentan-3-yl)[1-(pyridin-3-yl)ethyl]amine) exhibit higher basicity due to the aromatic nitrogen, which could influence solubility and binding interactions .

Substitution of thiophene with bulkier groups (e.g., 2-chlorophenyl in (2-chlorophenyl)methylamine) introduces steric hindrance, possibly reducing reaction rates in nucleophilic substitutions .

Synthetic Accessibility :

  • Analogs like (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine are synthesized via coupling reactions (e.g., Heck reaction), suggesting that similar strategies could apply to the target compound .
  • Brominated precursors (e.g., 5-bromo-2-methoxyphenyl derivatives) are often used in nucleophilic substitutions, as seen in .

Biological Activity

The compound 1-(5-Bromothiophen-2-yl)ethylamine is a substituted amine that features a brominated thiophene ring. This unique structure contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The presence of the bromine atom enhances its reactivity, while the pentan-3-ylamine side chain influences its hydrophobic characteristics, which are crucial for interactions with biological membranes and receptors.

Structural Characteristics

The compound's structure can be broken down into two main components:

  • Thiophene Ring : A five-membered aromatic heterocycle containing sulfur, which is known for its ability to participate in various chemical reactions.
  • Pentan-3-ylamine Side Chain : This aliphatic chain contributes to the compound's lipophilicity, potentially affecting its bioavailability and interaction with lipid membranes.

The biological activity of 1-(5-Bromothiophen-2-yl)ethylamine is primarily influenced by its structural features. Compounds with similar structures often exhibit various biological activities, including:

  • Anticancer properties : Many thiophene derivatives have been studied for their ability to inhibit cancer cell proliferation.
  • Antimicrobial effects : The hydrophobic nature of the compound may enhance its ability to penetrate microbial membranes, leading to antimicrobial activity.

Research Findings

Recent studies have explored the biological effects of 1-(5-Bromothiophen-2-yl)ethylamine through various methodologies:

In Vitro Studies

In vitro experiments have demonstrated that compounds with similar structures can inhibit specific cellular pathways associated with cancer progression. For instance, studies have shown that brominated thiophenes can effectively inhibit the Ras-Sos interaction, a critical pathway in many cancers .

Case Studies

Several case studies have highlighted the potential therapeutic applications of thiophene derivatives:

  • Cancer Treatment : A study indicated that brominated thiophene compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .
  • Antimicrobial Activity : Another investigation revealed that certain thiophene derivatives displayed promising antimicrobial properties against resistant bacterial strains, indicating a potential application in treating infections.

Comparative Analysis

To better understand the biological activity of 1-(5-Bromothiophen-2-yl)ethylamine, it is useful to compare it with other structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-2-thiophenemethanolSimilar brominated thiopheneAlcohol functional group enhances solubility
1-(5-Chloro-thiophen-2-yl)ethylChlorine instead of bromineDifferent reactivity profiles due to halogen substitution
5-MethylthiopheneMethyl substituent on thiophenePotentially different biological activities

This table illustrates how variations in substituents can significantly influence the biological properties and reactivities of these compounds.

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